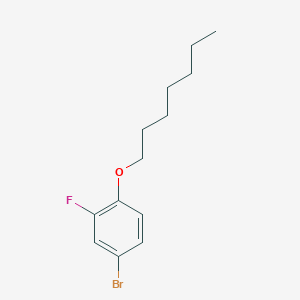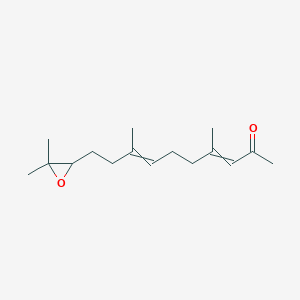
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of double bonds through elimination reactions and the introduction of the oxirane ring via epoxidation. Common reagents used in these reactions include strong bases for elimination and peracids for epoxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the desired product is obtained with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated compounds.
Substitution: The oxirane ring can be opened through nucleophilic substitution, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is crucial in its biological and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Decadien-2-one, 4,8-dimethyl-, (E,E)-: Lacks the oxirane ring, making it less reactive.
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (Z,Z)-: Different stereochemistry, which can affect its reactivity and applications.
Uniqueness
The presence of the oxirane ring in 3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- makes it uniquely reactive compared to similar compounds. This feature allows it to participate in a wider range of chemical reactions, enhancing its utility in various fields.
Propiedades
Número CAS |
53150-75-7 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
10-(3,3-dimethyloxiran-2-yl)-4,8-dimethyldeca-3,7-dien-2-one |
InChI |
InChI=1S/C16H26O2/c1-12(9-10-15-16(4,5)18-15)7-6-8-13(2)11-14(3)17/h7,11,15H,6,8-10H2,1-5H3 |
Clave InChI |
PRGQFAYHFIEOEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(=O)C)C)CCC1C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


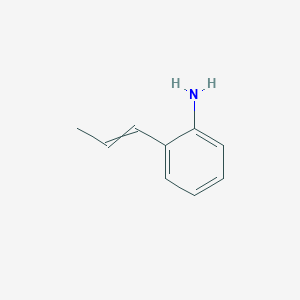
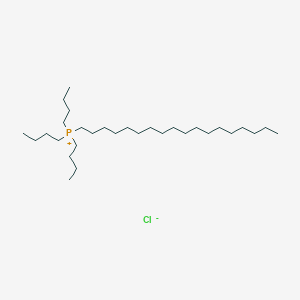
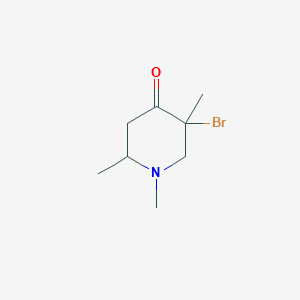
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)
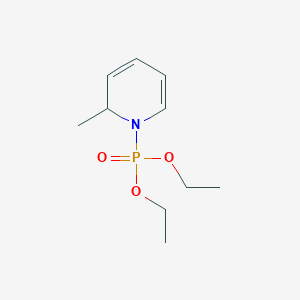


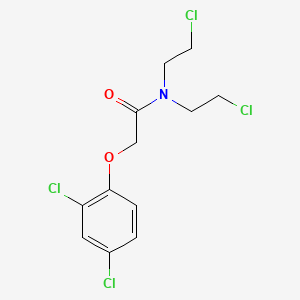
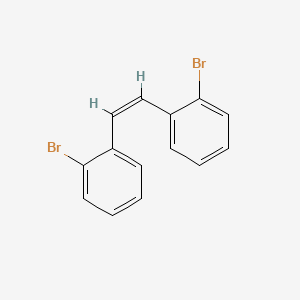
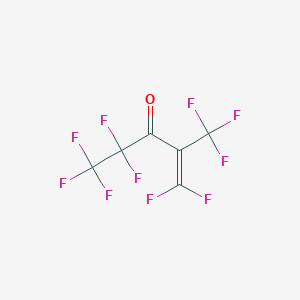
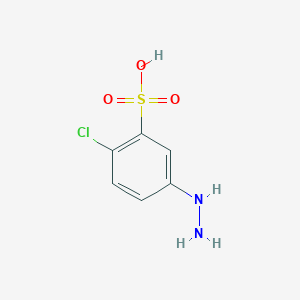
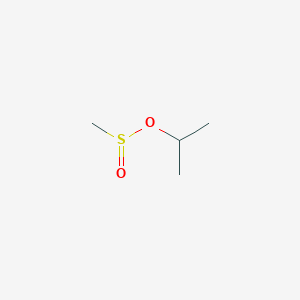
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
